![molecular formula C22H22N4O3 B7686891 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7686891.png)

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

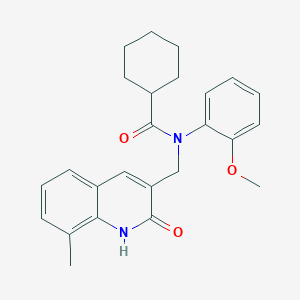

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, also known as EMA401, is a small molecule drug candidate that is being developed for the treatment of chronic pain. This compound was discovered by a team of scientists at Spinifex Pharmaceuticals, a biotechnology company based in Australia. EMA401 is a non-opioid drug that targets a specific receptor in the nervous system, which is involved in the transmission of pain signals.

Mechanism of Action

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide acts by selectively blocking the activity of the angiotensin II type 2 receptor (AT2R), which is expressed in the nervous system and is involved in the transmission of pain signals. By blocking the activity of this receptor, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide reduces the sensitivity of pain-sensing neurons and thereby reduces pain.

Biochemical and physiological effects:

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the activity of pain-sensing neurons, reducing the release of pro-inflammatory cytokines, and increasing the activity of anti-inflammatory pathways. In addition, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to improve nerve function and reduce nerve damage in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is its specificity for the AT2R receptor, which reduces the risk of off-target effects and improves its safety profile. In addition, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to be effective in reducing pain in preclinical models of chronic pain, which suggests that it has potential as a therapeutic agent. However, one limitation of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is that it has only been tested in preclinical models, and its efficacy and safety in humans are not yet fully understood.

Future Directions

There are several potential future directions for N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide research. One area of interest is the development of new formulations and delivery methods for the drug, which could improve its efficacy and reduce its side effects. Another area of interest is the testing of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide in clinical trials, to determine its safety and efficacy in humans. Finally, further studies are needed to better understand the mechanism of action of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, and to identify other potential targets for the treatment of chronic pain.

Synthesis Methods

The synthesis of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazoloquinoline ring system, which is achieved through a series of reactions involving palladium-catalyzed cross-coupling and cyclization reactions. The final step involves the coupling of the pyrazoloquinoline with the dimethoxybenzamide moiety.

Scientific Research Applications

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. These studies have shown that N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is effective in reducing pain behaviors and improving quality of life in these models. In addition, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

properties

IUPAC Name |

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-5-26-21-18(11-14-7-6-13(2)8-19(14)23-21)20(25-26)24-22(27)15-9-16(28-3)12-17(10-15)29-4/h6-12H,5H2,1-4H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKDOOYOWNFUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)

![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)

![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7686893.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7686909.png)